molecular formula C9H10ClNO B079565 N-Benzyl-2-chloroacetamide CAS No. 2564-06-9

N-Benzyl-2-chloroacetamide

Cat. No.: B079565
CAS No.: 2564-06-9
M. Wt: 183.63 g/mol
InChI Key: SRAXAXHQMCQHSH-UHFFFAOYSA-N
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Safety and Hazards

N-Benzyl-2-chloroacetamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Preparation Methods

N-Benzyl-2-chloroacetamide can be synthesized through the reaction of benzylamine with chloroacetyl chloride . The general procedure involves the following steps:

    Reactants: Benzylamine and chloroacetyl chloride.

    Reaction Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.

    Procedure: Benzylamine is added dropwise to a solution of chloroacetyl chloride in the solvent, with continuous stirring and cooling to maintain a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Workup: The reaction mixture is washed with water and an aqueous sodium bicarbonate solution to neutralize any remaining acid.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

N-Benzyl-2-chloroacetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like triethylamine, solvents such as ethanol or dichloromethane, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted acetamides and heterocyclic compounds .

Comparison with Similar Compounds

N-Benzyl-2-chloroacetamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the benzyl and chloro groups, which confer specific reactivity and potential therapeutic effects .

Properties

IUPAC Name

N-benzyl-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10ClNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAXAXHQMCQHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90180325
Record name N-Benzyl-2-chloroacetamide
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Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2564-06-9
Record name N-Benzyl-2-chloroacetamide
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Record name N-Benzyl-2-chloroacetamide
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Synthesis routes and methods I

Procedure details

A solution of chloroacetyl chloride (11.4 mL) was added drop-wise over 1 hour to a stirred solution of benzylamine (15 mL) and TEA (23 mL) in dry TFP (200 mL) previously cooled at 0–3° C. under a Nitrogen atmosphere. The dark suspension was allowed to warm gradually to r.t. and then stirred at r.t. for 3 hours. The inorganic salts were filtered and washed with AcOEt (300 mL). The filtrate was washed with 2N hydrochloric acid solution (2×250 mL), sodium hydrogen carbonate (2×200 mL) and water (200 mL). The organic layer was dried and concentrated in vacuo to give a dark solid, which was crystallized from Et2O/CH (1:1, 700 mL) to give N-benzyl-2-chloroacetamide (17.8 g) as a grey solid (T.l.c.: AcOEt 100%, Rf=0.47).
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
23 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of benzylamine (60.3 mL) and triethylamine (96.3 mL) in THF (800 mL) was added chloroacetyl chloride (45.8 mL) at 0° C. The reaction mixture was allowed to warm to room temperature over night. Additional chloroacetyl chloride (4.6 mL) was added and stirring was continued until no starting material could be detected. The reaction mixture was filtered, washed with ethyl acetate and concentrated. The crude product was crystallized from dichloromethane to yield N-benzyl-2-chloro-acetamide (71.6 g) as off-white solid.
Quantity
60.3 mL
Type
reactant
Reaction Step One
Quantity
96.3 mL
Type
reactant
Reaction Step One
Quantity
45.8 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of N-Benzyl-2-chloroacetamide in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. For example, it reacts with 2,5-bis(2-hydroxylphenyl)-1,3,4-oxadiazole to yield N,N′-Dibenzyl-2,2′-[(1,3,4-oxadiazole-2,5-diyl)bis(o-phenyleneoxy)]diacetamide. [] This compound exhibits intramolecular hydrogen bonds, contributing to its structural stability. Additionally, this compound is a key precursor in the synthesis of various 2-pyridone derivatives, achieved through reactions with reagents like acetylacetone, ethyl cyanoacetate, ethyl acetoacetate, and diethyl malonate. [] These 2-pyridone derivatives demonstrate promising antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans and Aspergillus flavus.

Q2: How does the structure of this compound relate to its function in synthesizing complex molecules?

A2: The structure of this compound features a reactive chlorine atom within the chloroacetamide group. This allows for nucleophilic substitution reactions, enabling the molecule to act as an electrophile. For instance, this compound readily reacts with the hydroxyl groups of N,N '-1,2-ethanediylbis(2-hydroxybenzamide) [], highlighting its ability to participate in reactions leading to larger, more complex structures. This reactivity makes this compound a crucial building block in organic synthesis.

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